1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” were not found, related compounds have been synthesized through various methods. For instance, the Claisen-Schmidt condensation of equimolar quantities of arylmethylketone with aryl aldehyde in the presence of alcoholic alkali has been used .Molecular Structure Analysis
The molecular structure of “1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” can be represented by the formula C12H16ClN3O .Scientific Research Applications
Antibacterial Activity
- Synthesized compounds related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have demonstrated significant antibacterial activity. These compounds were created through microwave-assisted synthesis and exhibited effectiveness against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic and Docking Studies
- Studies involving similar compounds have explored their cytotoxic properties and potential pharmacokinetic nature through molecular docking studies. This includes analysis for potential biological applications, highlighting their relevance in drug development and understanding molecular interactions (Govindhan et al., 2017).
Antimicrobial Activity Evaluation
- Further research into compounds structurally related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has focused on their potential as antimicrobial agents. Novel heterocyclic compounds containing similar structures have been synthesized and tested for their effectiveness against various microbes, indicating their potential use in treating infectious diseases (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Antiviral Activity
- Studies on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, have shown promising results in antiviral activity. This includes potential efficacy against herpes simplex virus type 1 and hepatitis A virus, suggesting a broader scope of application in antiviral therapeutics (Attaby et al., 2006).
Synthesis of Muscarinic Agonists
- Research has been conducted on the synthesis of muscarinic agonists using compounds structurally similar to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone. These agonists are significant in neuroscience and pharmacology, highlighting the versatility of these compounds in drug development (Ashwood et al., 1995).
Fungicidal Activity
- Compounds related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have been synthesized and evaluated for their fungicidal activity. Their ability to inhibit the growth of certain fungi indicates their potential utility in agriculture and disease control (Mao, Song, & Shi, 2013).
Molecular Modelling and Docking Studies
- Molecular modelling and docking studies of compounds structurally similar to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have been conducted. These studies are crucial in understanding the interaction of these compounds with biological targets, paving the way for the design of more effective drugs (ShanaParveen et al., 2016).
properties
IUPAC Name |
1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMNZZXFAJFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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